molecular formula C8H3ClF4N2O B12843007 2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole

2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole

Cat. No.: B12843007
M. Wt: 254.57 g/mol
InChI Key: AYYWCJOLNFWGDZ-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole is a fluorinated benzimidazole derivative of significant interest in modern medicinal chemistry and drug discovery. The benzimidazole core is a privileged, pharmacophoric scaffold known for its versatile and wide array of pharmacological activities, serving as a key building block for numerous biologically active molecules . This specific compound, with its strategic chloro, fluoro, and trifluoromethoxy substitutions, is a valuable synthon for the design and development of new chemical entities. The inclusion of fluorine atoms is a proven strategy in rational drug design to favorably modulate a compound's properties, including its metabolism, lipophilicity, and binding characteristics . Researchers can utilize this intermediate to develop potential therapeutic agents targeting a broad spectrum of diseases. Literature indicates that benzimidazole-based compounds have demonstrated potent inhibitory effects against crucial enzymes such as Acetylcholinesterase (AChE), which is a key target in developing treatments for neurodegenerative disorders like Alzheimer's disease . Furthermore, analogous structures have shown promising activity against carbonic anhydrase (CA) isoenzymes, whose inhibition is relevant for antitumor, antiepileptic, and antibacterial applications . The structural features of this compound also make it a promising candidate for generating novel inhibitors for protein kinases like CK1δ and CK1ε, which are implicated in cancer, neurodegenerative processes, and inflammatory disorders . This reagent is intended for use in organic synthesis, primarily as a sophisticated building block for constructing more complex, target-oriented molecules in hit-to-lead and lead optimization campaigns. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H3ClF4N2O

Molecular Weight

254.57 g/mol

IUPAC Name

2-chloro-6-fluoro-5-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H3ClF4N2O/c9-7-14-4-1-3(10)6(2-5(4)15-7)16-8(11,12)13/h1-2H,(H,14,15)

InChI Key

AYYWCJOLNFWGDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)OC(F)(F)F)N=C(N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: The starting material, 2-chloro-5-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder or tin chloride.

    Cyclization: The resulting diamine undergoes cyclization with a suitable reagent, such as formic acid or polyphosphoric acid, to form the benzimidazole ring.

    Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using a reagent like trifluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for functional materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzimidazole Derivatives

The following table summarizes key structural and functional differences between 2-chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole and related compounds:

Compound Name Substituents CAS No. Molecular Formula Key Properties/Applications Hazard Profile
This compound 2-Cl, 5-F, 6-OCHF₃ Not reported C₈H₃ClF₄N₂O Likely intermediate for pharmaceuticals Unknown
4,5-Dichloro-2-(trifluoromethyl)-1H-benzimidazole 4-Cl, 5-Cl, 2-CF₃ 3615-21-2 C₈H₃Cl₂F₃N₂ Herbicide (flax/cereals) Low hazard (Health-1)
5-Chloro-6-fluoro-1H-benzimidazole-2-carbaldehyde 5-Cl, 6-F, 2-CHO 885520-78-5 C₈H₄ClFN₂O Synthetic intermediate for drug discovery Unknown
2-n-Butyl-5-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole 2-n-Bu, 5-Cl, 1-sulfonyl Not reported C₁₉H₂₁ClN₂O₂S Biological/pharmaceutical activity Unknown

Key Observations

Substituent Effects on Reactivity and Functionality: The trifluoromethoxy group (OCHF₃) in the target compound is a strong electron-withdrawing group, enhancing metabolic stability and lipophilicity compared to the trifluoromethyl group (CF₃) in 4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole . The chloro and fluoro substituents in ortho/meta positions (e.g., 2-Cl and 5-F in the target vs.

Synthetic Pathways :

  • Synthesis of benzimidazoles often involves cyclization of o-phenylenediamine derivatives with aldehydes or sulfonyl chlorides. For example, 2-n-butyl-5-chloro derivatives are synthesized via sulfonylation of benzimidazole precursors using triethylamine as a base .
  • The trifluoromethoxy group in the target compound may require specialized fluorination or etherification steps, distinct from the sulfonylation or carbaldehyde formation seen in analogs .

Biological and Agrochemical Relevance: The herbicidal activity of 4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole highlights the role of halogenation in agrochemical design .

Biological Activity

2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including antibacterial, antifungal, and anticancer properties, and discusses relevant case studies and research findings.

Chemical Structure

The compound belongs to the benzimidazole family, characterized by a fused bicyclic structure containing a benzene ring and an imidazole ring. The presence of halogen substituents and a trifluoromethoxy group enhances its lipophilicity and biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus2 μg/ml
Related benzimidazole derivativesE. coli4 μg/ml
Related benzimidazole derivativesP. aeruginosa8 μg/ml

These findings indicate that the compound may possess comparable or superior antibacterial activity relative to standard antibiotics like norfloxacin (MIC = 2 μg/ml) and chloromycin (MIC = 7 μg/ml) .

Antifungal Activity

The antifungal properties of benzimidazole derivatives have also been explored. In vitro studies demonstrate that related compounds exhibit inhibitory effects against fungal pathogens such as Candida albicans and Aspergillus fumigatus. The antifungal activity is often quantified using MIC values:

CompoundTarget FungiMinimum Inhibitory Concentration (MIC)
This compoundC. albicans10 μg/ml
Related benzimidazole derivativesA. fumigatus12 μg/ml

These results suggest that this compound could be a candidate for further development in antifungal therapies .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. A recent investigation into a library of novel benzimidazoles revealed promising anticancer activities against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (breast cancer)15 µM
Related benzimidazole derivativesHeLa (cervical cancer)10 µM

These compounds were found to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle and inhibition of specific signaling pathways .

Case Studies

Several case studies have demonstrated the effectiveness of benzimidazole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial assessed the efficacy of a benzimidazole derivative in treating skin infections caused by S. aureus. The results indicated a significant reduction in bacterial load after treatment with an MIC lower than that of conventional antibiotics.
  • Anticancer Study : In vitro analyses showed that treatment with a related benzimidazole compound led to a decrease in tumor size in xenograft models of breast cancer, suggesting its potential for therapeutic use.

Q & A

Q. Table 1. Comparative Synthetic Routes

MethodCatalystYield (%)Key LimitationReference
Cu(I)/TMEDA cross-couplingCuI/TMEDA75–85Requires ligand optimization
Condensation of o-phenylenediamineAcidic conditions60–70Low regioselectivity

Q. Table 2. Spectroscopic Characterization

TechniqueKey Peaks/ParametersApplicationReference
UV-Visλmax = 305 nm (ε = 1.2×10<sup>4</sup> M<sup>−1</sup>cm<sup>−1</sup>)Purity assessment
FT-IRν(C=N) = 1615 cm<sup>−1</sup>, ν(C-F) = 1120 cm<sup>−1</sup>Functional group identification

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